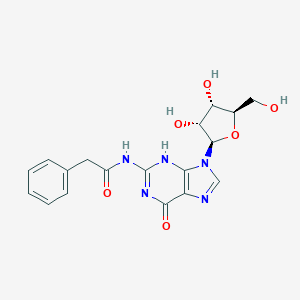

N2-Phenylacetylguanosin

Übersicht

Beschreibung

N2-Phenylacetyl guanosine is a modified form of guanosine, a nucleoside composed of guanine linked to a ribose sugar. In this modified form, a phenylacetyl group is attached to the nitrogen atom (N2) of the guanine base. This modification can alter the properties of guanosine, potentially affecting its interactions with other molecules, such as proteins or nucleic acids .

Wissenschaftliche Forschungsanwendungen

N2-Phenylacetyl guanosine has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Guanosine, a component of the compound, is known to interact with various targets in the central nervous system (cns), mediating several cellular processes, including cell growth, differentiation, and survival .

Mode of Action

Guanosine, a component of the compound, is known to exert protective effects in several models of neurotoxicity or neurological disorders . It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents .

Biochemical Pathways

It’s known that the microbiota-dependent metabolism of dietary phenylalanine produces phenylacetic acid (paa), which is a crucial intermediate that is catalyzed by diverse microbial catalytic pathways . PAA conjugates with glutamine and glycine in the liver and kidney to predominantly form phenylacetylglutamine in humans and phenylacetylglycine in rodents .

Pharmacokinetics

It’s synthesized from 2-phenylethylamine and guanosine using phosphoramidite chemistry .

Result of Action

Guanosine, a component of the compound, is known to exert neuroprotection on alzheimer’s and parkinson’s disease in vivo models, ameliorating behavior, cognitive and motor function .

Action Environment

It’s known that one should avoid breathing mist, gas, or vapors of the compound and avoid contacting it with skin and eye .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of N2-Phenylacetyl guanosine is generally achieved by chemical synthesis. A common synthetic method involves reacting 2-phenylacetyl chloride or 2-phenylacetyl acid with guanosine . The reaction typically requires the presence of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of N2-Phenylacetyl guanosine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reaction vessels, and employing automated purification systems. The process also involves stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N2-Phenylacetyl guanosine undergoes various chemical reactions, including:

Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N2-Phenylacetyl guanosine can yield phenylacetic acid derivatives, while reduction can produce phenylethanol derivatives .

Vergleich Mit ähnlichen Verbindungen

N2-Acetyl guanosine: Similar in structure but with an acetyl group instead of a phenylacetyl group.

N2-Benzoyl guanosine: Contains a benzoyl group attached to the nitrogen atom (N2) of the guanine base.

N2-Formyl guanosine: Features a formyl group at the N2 position.

Biologische Aktivität

N2-Phenylacetyl guanosine (NPAG) is a modified nucleoside that exhibits significant biological activities, particularly in the fields of anticancer and antiviral research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

N2-Phenylacetyl guanosine is characterized by the addition of a phenylacetyl group at the nitrogen-2 position of guanosine. Its molecular formula is , with a molecular weight of approximately 401.379 g/mol. The structural modification enhances its interaction with biological targets, influencing various cellular processes.

Biological Activities

NPAG has been shown to possess several biological activities:

- Anticancer Properties : Research indicates that NPAG can inhibit the proliferation of cancer cells through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis.

- Antiviral Effects : Similar to other nucleoside analogs, NPAG may exhibit antiviral properties by interfering with viral replication processes.

- Neuroprotective Effects : Studies suggest that NPAG may offer protective effects against neurotoxicity, potentially benefiting conditions such as Alzheimer's and Parkinson's disease.

The exact mechanisms by which NPAG exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Inhibition of Nucleotide Metabolism : NPAG may interact with enzymes involved in nucleotide synthesis, thereby inhibiting cellular proliferation in cancer cells.

- Modulation of Signaling Pathways : The compound may affect key signaling pathways related to cell survival and differentiation, contributing to its anticancer effects .

Synthesis Methods

The synthesis of N2-Phenylacetyl guanosine typically involves several steps, including reductive amination techniques. An improved method has been reported that enhances yield and purity while adhering to green chemistry principles. The general steps include:

- Formation of Guanosine Derivative : Starting from guanosine or its derivatives.

- Introduction of Phenylacetyl Group : Utilizing selective reactions to attach the phenylacetyl moiety at the N2 position.

- Purification : Employing chromatographic methods to isolate pure NPAG.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of NPAG compared to other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N2-Acetyl guanosine | Acetyl group at N2 position | Moderate anticancer activity |

| 2'-Deoxy-N2-phenylacetyl guanosine | 2'-Deoxy modification | Enhanced stability and activity |

| N6-(Phenethyl) adenosine | Phenethyl group at N6 position | Antiviral properties |

| N2-Phenylacetyl guanosine | Phenylacetyl group at N2 position | Significant anticancer and neuroprotective effects |

Case Studies

- Anticancer Research : A study demonstrated that NPAG effectively inhibited the growth of specific cancer cell lines, showing IC50 values comparable to established anticancer drugs. This suggests its potential as a therapeutic agent in oncology .

- Neuroprotection Studies : In animal models of neurodegenerative diseases, NPAG exhibited significant neuroprotective effects, improving cognitive function and reducing markers of neuroinflammation.

- Antiviral Activity Assessment : Preliminary studies indicated that NPAG could inhibit viral replication in vitro, suggesting its potential application in treating viral infections.

Eigenschaften

IUPAC Name |

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O6/c24-7-10-13(26)14(27)17(29-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)6-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSCBAKCFOLZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132628-16-1 | |

| Record name | N2-Phenylacetylguanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.